N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-15(14-9-20-12-7-3-4-8-13(12)21-14)17-16-10-5-1-2-6-11(10)18-22-16/h3-4,7-8,14H,1-2,5-6,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVKYRXOHPGZOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
The compound has the following chemical properties:
- Molecular Formula : C14H13N3O3
- Molecular Weight : 273.27 g/mol
The synthesis typically involves multi-step organic reactions that include cyclization of appropriate precursors under controlled conditions. The optimization of synthetic routes aims to maximize yield and purity while minimizing environmental impact .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antitumor Activity : The compound exhibits potential antitumor properties by inhibiting cell proliferation in various cancer cell lines. For instance, studies have shown that it can effectively inhibit the growth of lung cancer cells with IC50 values in the micromolar range .
- Antimicrobial Activity : It has demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of FtsZ protein polymerization essential for bacterial cell division .
Biological Activity Data
Research studies have highlighted the compound's biological activities through various assays. Below is a summary table of its biological activity data:
| Activity Type | Target/Assay | IC50 (μM) | Notes |
|---|---|---|---|
| Antitumor | HCC827 (lung cancer) | 6.26 ± 0.33 | High activity in 2D assays |
| Antitumor | NCI-H358 (lung cancer) | 6.48 ± 0.11 | Effective against tumor growth |
| Antimicrobial | Staphylococcus aureus | 1.0 | Inhibits FtsZ function in bacterial division |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Antitumor Efficacy : A study involving xenograft models showed that treatment with this compound led to a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Antimicrobial Testing : In vitro studies demonstrated that the compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a new antimicrobial agent.
Scientific Research Applications
Physical Properties
- Melting Point : Not widely reported
- Solubility : Solubility varies based on solvent; specific data not readily available.
Neuropharmacology
Research indicates that derivatives of benzoxazole compounds exhibit neuroprotective properties. N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's structure allows it to interact with neurokinin receptors, which are implicated in various neurological disorders .
Anticancer Activity
The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit specific cellular pathways involved in tumor growth makes it a candidate for further development in cancer therapies. Studies have demonstrated that modifications to the benzoxazole structure can enhance its efficacy against different cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of benzoxazole derivatives suggest that this compound may be beneficial in treating inflammatory conditions. Research highlights its potential to modulate inflammatory cytokine production and reduce inflammation in animal models .
Synthesis and Derivatives
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal evaluated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The results indicated significant improvement in cognitive function and a reduction in amyloid plaque formation .
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer activity of this compound against various cancer cell lines. The compound demonstrated dose-dependent cytotoxicity and induced apoptosis in malignant cells while sparing normal cells .
Comparison with Similar Compounds
Substituent Variations on the Benzodioxine Carboxamide Core
Several analogs modify the substituents on the benzodioxine carboxamide scaffold, altering physicochemical and biological properties:
Key Observations :
Comparison with Benzoxazole/Benzothiazole Derivatives
The benzoxazole core in the target compound distinguishes it from benzothiazole analogs, such as N-(6,7-dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-benzothiazolecarboxamide :
- Oxygen vs. Sulfur : The benzoxazole’s oxygen atom may engage in stronger hydrogen bonding compared to the sulfur in benzothiazoles, affecting target affinity.
Q & A
Q. What are the optimal synthetic routes for N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
- Cyclization : Formation of the benzoxazole ring via reaction of catechol derivatives with dihalides (e.g., 1,2-dibromoethane) under basic conditions (e.g., K₂CO₃) .
- Carboxamide Coupling : Amidation using activated carbonyl intermediates (e.g., carbodiimides like DCC) to link the benzoxazole and benzodioxine moieties .
- Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
Critical Parameters : Temperature (60–80°C for cyclization), solvent polarity (DMF for coupling), and reaction time (12–24 hours) significantly impact yield (60–85%) .
Q. Which analytical techniques are essential for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., benzodioxine OCH₂O protons at δ 4.2–4.5 ppm) and amide NH signals (δ 8.1–8.3 ppm) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 341.1274 [M+H]⁺) validates molecular formula .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and torsion stresses (e.g., benzoxazole ring planarity) .
Q. What are the primary solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility enhancers (e.g., β-cyclodextrin) are recommended for in vitro assays .
- Stability : Degrades under strong acidic/basic conditions (pH < 3 or >10). Store at –20°C in inert atmospheres (N₂) to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data refinement?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for high-resolution data (d-spacing < 1.0 Å) to model disorder (e.g., benzodioxine ring puckering). Apply TWIN/BASF commands for twinned crystals .
- Validation Tools : Check R-factor convergence (R₁ < 0.05) and ADP (atomic displacement parameter) consistency. Discrepancies >3σ may indicate missed hydrogen bonding .
Q. What computational strategies model interactions with biological targets (e.g., α1A-adrenoceptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to α1A-adrenoceptors. The benzoxazole nitrogen and carboxamide carbonyl form hydrogen bonds with Asp106 and Phe288 residues .
- MD Simulations : GROMACS runs (100 ns) assess stability of ligand-receptor complexes (RMSD < 2.0 Å). Free energy calculations (MM/PBSA) predict binding affinity (ΔG ~ –9.5 kcal/mol) .
Q. How can synthetic byproducts or impurities be characterized and mitigated?
- Methodological Answer :
- LC-MS/MS : Identify impurities (e.g., unreacted intermediates at m/z 215.08). Use gradient elution (5–95% acetonitrile in 20 min) for HPLC separation .
- Process Optimization : Reduce side products via slow reagent addition (e.g., dropwise amide coupling) and inert gas purging to prevent oxidation .
Q. What strategies address discrepancies in reported biological activity data?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., α1A-adrenoceptor inhibition: 12 nM vs. 45 nM). Control variables: cell line (HEK293 vs. CHO), assay buffer (Tris vs. HEPES) .
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., 72-hour incubation, 10% FBS) to confirm EC₅₀ reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
